2,4-Dimethylcinnamic acid
Overview
Description
2,4-Dimethylcinnamic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylcinnamic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: 2,4-Dimethylbenzoic acid
Reduction: 3-(2,4-Dimethyl-phenyl)-propanol
Substitution: 3-(2,4-Dimethyl-phenyl)-bromoacrylic acid
Scientific Research Applications
2,4-Dimethylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive acrylic acid moiety.
Mechanism of Action
The mechanism of action of 2,4-Dimethylcinnamic acid depends on its specific application. In biological systems, it may interact with cellular targets through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with proteins and enzymes. The phenyl ring can participate in π-π interactions, enhancing binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethyl-phenyl)-propionic acid
- 2,4-Dimethylcinnamic acid
- 2,4-Dimethylbenzoic acid
Uniqueness
This compound is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds. This allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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